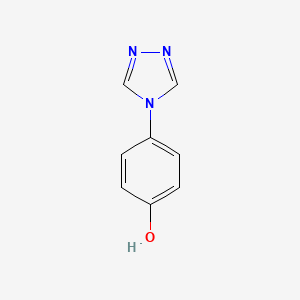

4-(4H-1,2,4-triazol-4-yl)phenol

Descripción general

Descripción

4-(4H-1,2,4-triazol-4-yl)phenol is an organic compound that features a phenol group attached to a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of both phenolic and triazole functionalities allows for diverse chemical reactivity and the formation of complex structures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized using formic acid to yield the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Análisis De Reacciones Químicas

Esterification and Ether Formation

The phenolic hydroxyl group undergoes typical reactions such as esterification and nucleophilic substitution to form ethers.

- Mechanistic Insight : Esterification proceeds via activation of the hydroxyl group with acetyl chloride, while ether formation involves SN2 substitution with alkyl halides under basic conditions.

Coordination Chemistry with Metal Ions

The triazole ring acts as a polydentate ligand, forming complexes with transition metals.

- Key Finding : The nitrogen atoms in the triazole ring and the phenolic oxygen participate in metal coordination, enhancing stability and enabling catalytic or therapeutic applications.

Sulfamoylation of the Phenolic Group

The hydroxyl group reacts with sulfamoyl chloride to form sulfamate derivatives, a key step in developing steroid sulfatase inhibitors.

| Reagents | Conditions | Product | Bioactivity | Reference |

|---|---|---|---|---|

| Sulfamoyl chloride, DMA | Room temperature, 12 hrs | 4-(4H-1,2,4-Triazol-4-yl)phenyl sulfamate | Potent steroid sulfatase inhibition (IC₅₀: 8 nM) |

- Significance : Sulfamates exhibit enhanced hydrolytic stability and bioavailability compared to parent phenols.

N-Alkylation and Acylation of the Triazole Ring

The NH group in the triazole ring undergoes alkylation or acylation to yield derivatives with modified electronic properties.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| N-Alkylation | Benzyl chloride, NaH, DMF | N-Benzyl-4-(4H-triazol-4-yl)phenol | |

| N-Acylation | Acetic anhydride, reflux, 2 hrs | N-Acetyl-4-(4H-triazol-4-yl)phenol |

- Impact : Alkylation/acylation modulates the triazole’s electron density, influencing binding affinity in biological targets.

Electrophilic Aromatic Substitution

The phenolic ring undergoes nitration and halogenation at the ortho/para positions.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-4-(4H-triazol-4-yl)phenol | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromo-4-(4H-triazol-4-yl)phenol |

- Regioselectivity : The triazole ring directs electrophiles to the para position of the phenol via resonance effects.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

The triazole moiety in 4-(4H-1,2,4-triazol-4-yl)phenol is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that certain analogs can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties:

Recent investigations have highlighted the potential of this compound and its derivatives in anticancer therapy. A notable study demonstrated that compounds containing the triazole ring could induce apoptosis in cancer cells by disrupting cell cycle progression. Specifically, these compounds were effective against human breast carcinoma and colon carcinoma cell lines .

Enzyme Inhibition:

The compound has been evaluated for its ability to modulate enzyme activity relevant to metabolic disorders. For example, it has been shown to inhibit 11 β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism .

Agricultural Applications

Fungicides:

Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens suggests that it could be developed into a novel agricultural chemical to protect crops from fungal infections .

Herbicides:

Research into the herbicidal properties of triazole derivatives indicates that they may inhibit the growth of certain weed species. This application could be particularly beneficial in sustainable agriculture practices where chemical inputs are minimized .

Materials Science

Coordination Chemistry:

The ability of this compound to act as a ligand in coordination chemistry opens up avenues for developing new materials. Its nitrogen donor atoms can coordinate with various metal ions, leading to the formation of metal complexes that possess unique physical and chemical properties . These complexes are being investigated for applications in catalysis and as functional materials.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The triazole ring can also coordinate with metal ions, forming complexes that exhibit unique properties useful in catalysis and material science.

Comparación Con Compuestos Similares

- 4-(1H-1,2,4-triazol-1-yl)phenol

- 4-(4H-1,2,4-triazol-3-yl)phenol

- 4-(4H-1,2,3-triazol-4-yl)phenol

Uniqueness: 4-(4H-1,2,4-triazol-4-yl)phenol is unique due to the specific positioning of the triazole ring, which influences its reactivity and interaction with other molecules. This positioning allows for the formation of distinct coordination polymers and enhances its potential as a luminescent material .

Actividad Biológica

4-(4H-1,2,4-triazol-4-yl)phenol is a compound of significant interest due to its diverse biological activities. As a derivative of triazole, this compound exhibits a range of pharmacological properties, including anticancer, antibacterial, antifungal, and antioxidant activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with triazole derivatives. Various synthetic pathways have been explored to optimize yield and purity. The structural characterization is commonly performed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing the triazole moiety have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 15.6 to 23.9 µM , indicating potent inhibitory effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . Notably, some compounds displayed selective toxicity towards cancer cells while sparing normal cells.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against a spectrum of Gram-positive and Gram-negative bacteria. Studies reported that certain derivatives exhibited significant minimum inhibitory concentrations (MIC) against pathogens like E. coli and Staphylococcus aureus. For example, compounds derived from this scaffold showed MIC values as low as 0.5 µg/mL , suggesting robust antibacterial activity .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated using assays such as DPPH and ABTS. Some derivatives demonstrated IC50 values comparable to standard antioxidants like ascorbic acid. For instance, one study reported an IC50 value of 0.397 μM for a related triazole derivative in the ABTS assay .

Case Studies

| Study | Biological Activity | IC50/MIC Values | Cell Line/Bacteria |

|---|---|---|---|

| Study 1 | Anticancer | 15.6 - 23.9 µM | MCF-7 |

| Study 2 | Antibacterial | 0.5 µg/mL | E. coli |

| Study 3 | Antioxidant | 0.397 μM | DPPH/ABTS Assay |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxicity in Cancer Cells : Induction of apoptosis has been observed in cancer cell lines treated with certain derivatives.

- Antibacterial Action : The compound's interaction with bacterial enzymes disrupts essential metabolic pathways.

- Antioxidant Effects : The phenolic structure contributes to free radical scavenging capabilities.

Propiedades

IUPAC Name |

4-(1,2,4-triazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBPDWQKLGLSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649436 | |

| Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98581-86-3 | |

| Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.